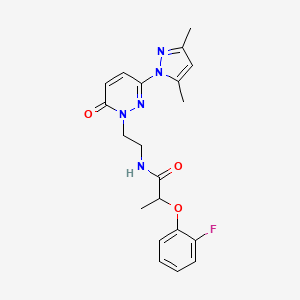![molecular formula C14H12BrClN4O2 B2980790 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione CAS No. 887200-53-5](/img/structure/B2980790.png)
8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione, also known as BRD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a purine analog that has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Molecular Structure and Bromination
The study by Gavrilova et al. (2012) focuses on the molecular structure of a specific dione, exploring its bromination products and electrochemical reduction. This research highlights the intricate relationship between molecular structure and chemical reactivity, which could be relevant to understanding how similar substitutions, like those in 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione, affect molecular properties and reactions (Gavrilova et al., 2012).
Chemical Synthesis and Halogenation
Research by Umehara et al. (1977) on the halogenation of certain diones reveals how bromination and chlorination can lead to a variety of halo-diones. This process and its outcomes could provide insights into the synthesis and functionalization of compounds like 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione, suggesting pathways for introducing or modifying halogen atoms in similar molecular frameworks (Umehara et al., 1977).
Electochemical Properties and Substitution Effects
A study by Arias et al. (1990) explores the electrochemical oxidation of bromo-substituted anilines, examining how methyl groups as substituents influence the decomposition pathways. This research is pertinent to understanding the electrochemical behavior of bromo- and chloro-substituted compounds, potentially offering a foundation for studying the electrochemical properties of 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione and how its structure affects reactivity and decomposition under various conditions (Arias et al., 1990).
Propiedades
IUPAC Name |
8-bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJASUNSLCUZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)
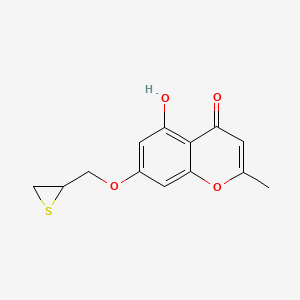
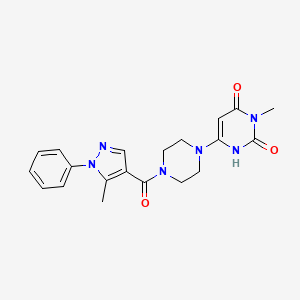
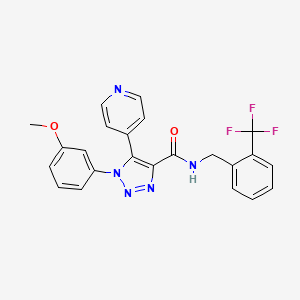
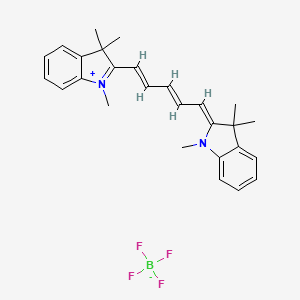
![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
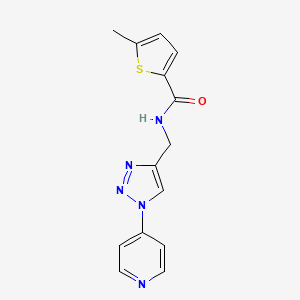
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
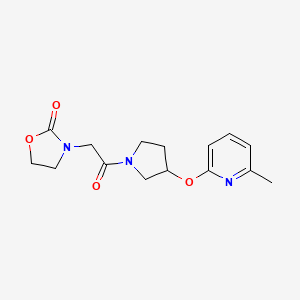
![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)
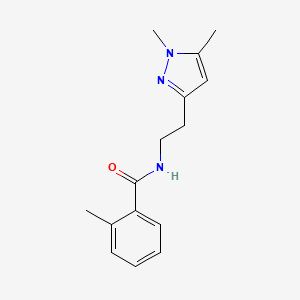
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
